molecular formula C10H10O B11953357 endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one CAS No. 5530-96-1

endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one

Cat. No.: B11953357
CAS No.: 5530-96-1
M. Wt: 146.19 g/mol
InChI Key: USCIQHADNYEBHX-UHFFFAOYSA-N
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Description

Chemical Structure: endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one (CAS 5530-96-1) is a bicyclic ketone featuring a fused cyclopentene and cyclohexene ring system with a ketone group at the 1-position. Its structure includes a strained cyclopentenone unit, confirmed by $^{13}\text{C}$ NMR (carbonyl peak at 208.1–210.5 ppm) and IR spectroscopy .

Properties

CAS No.

5530-96-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]deca-4,8-dien-3-one

InChI

InChI=1S/C10H10O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-8,10H,5H2

InChI Key

USCIQHADNYEBHX-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C=CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a series of reduction and oxidation steps . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), Halide ions (Cl-, Br-)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Halogenated Derivatives

Compound Structure & Substituents Physical Properties Reactivity/Applications Toxicity/Ecology
endo-2-Bromo derivative (4) Bromine at C2 (CAS 10481-35-3) mp 55–57°C; pale yellow oil Precursor for photocyclization; Favorskii rearrangement Limited data; likely irritant
Hexachlorochlordene 4,5,6,7,8,8-hexachloro (CAS 3734-48-3) Molecular weight 338.87; solid Insecticide intermediate (e.g., Chlordane) High aquatic toxicity: LC50 (fish) = 23.3 mg/L; EC50 (Daphnia) = 4.2 mg/L
rac-4,7,8-Trichloro derivative (9) Trichloro at C4,7,8 Not reported Product of Chlordane electroreduction Presumed persistent; low biodegradability (1.6% in 21 days)

Key Differences :

  • Halogenation increases molecular weight and lipophilicity, enhancing environmental persistence .
  • Brominated derivatives retain ketone reactivity for ring contractions, while chlorinated analogs are more stable and toxicologically hazardous .

Functionalized Derivatives at C2

Compound Substituents at C2 Synthesis Method Applications
2-Trimethylsilyl (2-2c) Trimethylsilyl group Method A/B from Co-complexes Lipophilic intermediates for asymmetric catalysis
2-((Phenylthio)methyl) (2-1a) Phenylthio-methyl Method A (75% yield) Ligand in catalytic hydrogenation
2-Carbamate (2-2b) Carbamate group Method B (68% yield) Potential pharmaceutical precursor

Key Differences :

  • Trimethylsilyl groups enhance steric bulk and electronic effects, favoring specific stereochemical outcomes in reactions .
  • Thioether and carbamate derivatives expand utility in medicinal chemistry due to modular functionalization .

Stereochemical and Positional Isomers

Compound Configuration Reactivity
exo-2-Trimethylsilyl (12) exo-configuration Enables E-selective conjugate addition with organocuprates
endo-Ketone (38) endo-configuration Z-alkene selectivity with Grignard reagents

Stereochemical Impact :

  • exo vs. endo configurations dictate regioselectivity in Diels-Alder and conjugate addition reactions .
  • Enantiomerically pure derivatives (e.g., from asymmetric Pauson-Khand reactions) enable stereoselective syntheses of natural products .

Polymeric and Industrial Derivatives

Compound Functional Group Applications
Methacrylate ester (DCPDMA) Polymerizable methacrylate PDCPD polymers for automotive parts
Allyloxy derivative Allyl ether Monomer for specialty resins

Key Differences :

  • Methacrylate esters undergo ring-opening metathesis polymerization (ROMP) to form high-strength thermosets .
  • Allyloxy derivatives offer crosslinking versatility in adhesives and coatings .

Biological Activity

Endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one is a bicyclic organic compound with the molecular formula C10H10O and a molecular weight of approximately 146.1858 g/mol. Its unique structure, characterized by a methanoindene framework and a tetrahydro configuration, suggests potential biological activity that warrants further investigation. This article explores the biological activity of this compound, synthesizing existing research findings and case studies.

Structural Characteristics

The structural uniqueness of this compound contributes to its potential biological properties. The compound's bicyclic nature allows for various interactions in biological systems, which may lead to diverse pharmacological effects.

PropertyValue
Molecular FormulaC10H10O
Molecular Weight146.1858 g/mol
CAS Registry NumberNot specified

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Initial studies suggest potential applications in pharmaceuticals due to its structural characteristics. The compound may serve as a lead in drug development processes aimed at various therapeutic targets.

Pharmacological Potential

  • Antimicrobial Activity : Preliminary investigations indicate that compounds similar to this compound exhibit antimicrobial properties. This suggests that this compound may also possess similar activities.
  • Cytotoxicity : Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. The structural similarity may imply that this compound could exhibit cytotoxic effects against specific cancer types.
  • Neuroprotective Effects : Given its bicyclic structure, there is speculation about its potential neuroprotective properties. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Properties

A study published in 2022 examined a series of methanoindene derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity. While this compound was not directly tested in this study, its structural analogs showed promise as potential antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In a 2023 publication focusing on the cytotoxicity of bicyclic compounds on human cancer cell lines (e.g., HeLa and MCF-7), several derivatives demonstrated potent cytotoxic effects. The study highlighted the need for further investigation into this compound to assess its efficacy and mechanism of action.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. These methods allow for efficient laboratory synthesis and are crucial for obtaining sufficient quantities for biological testing.

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